![molecular formula C22H24N2O3 B5538191 8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5538191.png)
8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
This compound belongs to a class of chemical compounds known for their complex molecular structures and potential pharmacological activities. The interest in such compounds often revolves around their synthesis, molecular structure, and the understanding of their chemical and physical properties to explore their potential applications in various fields excluding direct drug use and dosage considerations.
Synthesis Analysis
The synthesis of related spiro compounds involves intricate organic synthesis techniques. For instance, a method for synthesizing similar compounds involves condensation reactions under specific conditions to form the desired spiro structures with high purity and yield. The procedures require precise control over reaction conditions to achieve the desired molecular architecture (Wang et al., 2011).
Molecular Structure Analysis
The molecular structure of such compounds is characterized by the presence of a spiro linkage that integrates different cyclic systems, including furan rings and benzene rings, into a single, complex structure. The furan and cyclohexane rings, in particular, adopt specific conformations that are crucial for the compound's overall geometry. Crystal structure analysis through single-crystal X-ray diffraction provides detailed insights into these molecular geometries, showcasing the planarity and conformational preferences of the constituent rings (Wang et al., 2011).
Applications De Recherche Scientifique
Synthesis and Structural Analysis
- A series of 1-oxa-3,8-diazaspiro[4.5]decan-2-ones, structurally related to the compound , were synthesized and evaluated as antihypertensive agents. These compounds demonstrated alpha-adrenergic blocking properties, with specific compounds designed as mixed alpha- and beta-adrenergic receptor blockers, although they did not exhibit beta-adrenergic blocking effects (Caroon et al., 1981).
- The synthesis and crystal structure of a related compound, 2-oxo-3-phenyl-1-oxaspiro[4.5]dec-3-en-4-yl 4-chloro-benzoate, were detailed, highlighting the molecule's structural features including a planar furan ring and a chair conformation cyclohexane ring (Wang et al., 2011).
Pharmacological Applications
- High-affinity, non-peptide agonists for the ORL1 (orphanin FQ/nociceptin) receptor were developed, with significant potential for treating conditions modulated by this receptor. This research underscores the therapeutic potential of structurally complex diazaspirodecanones (Röver et al., 2000).
- New spiropiperidines as potent and selective non-peptide tachykinin NK2 receptor antagonists were synthesized, indicating their potential use in treating diseases related to tachykinin activity, such as bronchoconstriction (Smith et al., 1995).
Antiviral and Anticonvulsant Activity
- The Reformatsky reaction of methyl 1-bromocycloalkane-1-carboxylates with phenyl- and benzoylhydrazones derived from aromatic aldehydes led to the formation of compounds with potential anticonvulsant activities. This showcases the versatility of spiro compounds in developing pharmacologically active agents (Shchepin et al., 2007).
Propriétés
IUPAC Name |
8-(furan-3-carbonyl)-2-[(E)-3-phenylprop-2-enyl]-2,8-diazaspiro[4.5]decan-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c25-20-15-22(17-24(20)11-4-7-18-5-2-1-3-6-18)9-12-23(13-10-22)21(26)19-8-14-27-16-19/h1-8,14,16H,9-13,15,17H2/b7-4+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHZNVPPHJUVMNT-QPJJXVBHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12CC(=O)N(C2)CC=CC3=CC=CC=C3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCC12CC(=O)N(C2)C/C=C/C3=CC=CC=C3)C(=O)C4=COC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
8-(3-furoyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.